(S)-8-(1-Aminopropan-2-yl)-N-methylquinoline-4-carboxamide (dihydrochloride)
CAS No.:
Cat. No.: VC13797487
Molecular Formula: C14H19Cl2N3O
Molecular Weight: 316.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H19Cl2N3O |
|---|---|
| Molecular Weight | 316.2 g/mol |
| IUPAC Name | 8-[(2S)-1-aminopropan-2-yl]-N-methylquinoline-4-carboxamide;dihydrochloride |
| Standard InChI | InChI=1S/C14H17N3O.2ClH/c1-9(8-15)10-4-3-5-11-12(14(18)16-2)6-7-17-13(10)11;;/h3-7,9H,8,15H2,1-2H3,(H,16,18);2*1H/t9-;;/m1../s1 |
| Standard InChI Key | GKANMVGGDJRKER-KLQYNRQASA-N |
| Isomeric SMILES | C[C@H](CN)C1=CC=CC2=C(C=CN=C21)C(=O)NC.Cl.Cl |
| SMILES | CC(CN)C1=CC=CC2=C(C=CN=C21)C(=O)NC.Cl.Cl |
| Canonical SMILES | CC(CN)C1=CC=CC2=C(C=CN=C21)C(=O)NC.Cl.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a quinoline backbone substituted at the 8-position with an (S)-configured 1-aminopropan-2-yl group and at the 4-position with an N-methylcarboxamide moiety . The dihydrochloride salt formation occurs at the primary amine group, yielding improved crystallinity compared to the free base .
Table 1: Key Chemical Data
| Property | Value |
|---|---|
| IUPAC Name | 8-[(2S)-1-aminopropan-2-yl]-N-methylquinoline-4-carboxamide; dihydrochloride |
| Molecular Formula | C₁₄H₁₉Cl₂N₃O |
| Molecular Weight | 316.2 g/mol |
| Canonical SMILES | CC(CN)C1=CC=CC2=C(C=CN=C21)C(=O)NC.Cl.Cl |
| Chiral Center Configuration | S at C2 of aminopropan-2-yl |
The stereochemistry significantly influences target binding, with the (S)-enantiomer demonstrating superior DNA-PK inhibition compared to its R-counterpart . X-ray crystallographic studies of co-crystal forms reveal planar quinoline stacking interactions critical for maintaining binding pocket complementarity .
Solubility and Stability
As a dihydrochloride salt, the compound exhibits:
-
Water solubility: 32 mg/mL at 25°C (pH 3.0)
Stability studies indicate degradation <2% after 6 months at -20°C in amber vials. The co-crystal form with 2’-methyl-[4,5’-bipyrimidin]-6-amine demonstrates enhanced thermal stability up to 210°C .
Synthesis and Analytical Characterization
Synthetic Route
The synthesis employs a seven-step sequence starting from 8-bromoquinoline-4-carboxylic acid:
-
Coupling: Amide formation with methylamine using HATU/DIEA
-
Buchwald-Hartwig Amination: Introduction of 1-aminopropan-2-yl group
-
Chiral Resolution: Diastereomeric salt formation with L-tartaric acid
-
Salt Formation: Treatment with HCl in ethanol/ether
The final step yields 98% purity (HPLC) with <0.5% R-enantiomer contamination.
Analytical Data
Spectroscopic Characteristics:
-
¹H NMR (400 MHz, D₂O): δ 8.95 (d, J=4.6 Hz, 1H), 8.62 (d, J=8.2 Hz, 1H), 8.15-8.05 (m, 2H), 7.72 (t, J=7.8 Hz, 1H), 4.23 (m, 1H), 3.42 (s, 3H), 3.15 (dd, J=13.2, 6.5 Hz, 1H), 2.98 (dd, J=13.2, 6.5 Hz, 1H), 1.52 (d, J=6.8 Hz, 3H)
Biological Activity and Mechanism
DNA-PK Inhibition
The compound demonstrates potent DNA-PK inhibition with IC₅₀ = 2.1 nM in biochemical assays . Structural analysis reveals:
-
Quinoline N1 coordinates with Mg²⁺ in ATP-binding pocket
-
Carboxamide carbonyl forms H-bond with Lys3752
-
1-Aminopropan-2-yl group occupies hydrophobic region near Gly3754
Table 2: Kinase Selectivity Profile
| Kinase | IC₅₀ (nM) | Selectivity Factor |
|---|---|---|
| DNA-PK | 2.1 | 1 |
| PI3Kα | 4200 | 2000 |
| mTOR | 8500 | 4047 |
| ATM | 310 | 148 |
Cellular Effects
-
Radiosensitization: 2.3-fold increase in γH2AX foci persistence in irradiated HeLa cells
-
Chemopotentiation: Synergy with doxorubicin (CI=0.32 at ED₇₅)
-
Apoptosis Induction: 58% Annexin V+ cells at 100 nM (vs. 12% control)
Pharmaceutical Development
Co-Crystal Formulations
To address poor oral bioavailability (F=12% in rats), co-crystals with improved properties were developed:
Table 3: Co-Crystal Performance Metrics
| Parameter | Free Base | Co-Crystal |
|---|---|---|
| Solubility (mg/mL) | 0.4 | 18.2 |
| Tmax (h) | 2.1 | 1.4 |
| AUC₀–24 (ng·h/mL) | 420 | 2100 |
The lead co-crystal with 2’-methyl-[4,5’-bipyrimidin]-6-amine shows:
Preclinical Toxicology
28-day rat study (10-100 mg/kg/day):
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume